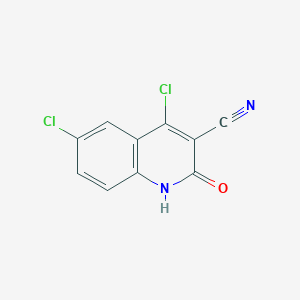

4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Description

Properties

Molecular Formula |

C10H4Cl2N2O |

|---|---|

Molecular Weight |

239.05 g/mol |

IUPAC Name |

4,6-dichloro-2-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C10H4Cl2N2O/c11-5-1-2-8-6(3-5)9(12)7(4-13)10(15)14-8/h1-3H,(H,14,15) |

InChI Key |

ARWQIAILKHQEBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(C(=O)N2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the cyclization of 4,6-dichloro-2-aminobenzonitrile with ethyl acetoacetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid, leading to the formation of the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group at position 2 can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form quinoline-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

- Substitution reactions yield various substituted quinoline derivatives.

- Reduction reactions produce 2-hydroxyquinoline derivatives.

- Oxidation reactions result in quinoline-2,3-dione derivatives .

Scientific Research Applications

4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA gyrase, topoisomerase, and kinases.

Pathways Involved: It interferes with DNA replication, transcription, and cell division, leading to the inhibition of microbial growth and cancer cell proliferation.

Comparison with Similar Compounds

Dihydroquinoline Derivatives with Varied Substituents

The following table compares structural and functional features of 4,6-dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile with other dihydroquinoline derivatives:

Key Observations :

- Substituent Effects: Chloro groups (electron-withdrawing) at positions 4 and 6 in the target compound may enhance stability and lipophilicity compared to nitro or hydroxy-substituted analogs.

- Melting Points: Amino- and hydroxy-substituted derivatives (e.g., 6a) show higher melting points (214–237°C) due to hydrogen bonding, whereas nitro derivatives (10a-f) have lower melting points (110–187°C) .

- Synthetic Yields: Multicomponent protocols (e.g., for 6a-o) achieve yields of 55–98%, suggesting efficient routes for functionalized dihydroquinolines .

Pyridine vs. Quinoline Core Structures

Example : 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile ()

- Structural Differences: The pyridine core lacks the fused benzene ring present in quinoline derivatives.

- Substituent Impact: Methyl groups at positions 4 and 6 (vs. chloro in the target compound) may reduce polarity and alter solubility. The molecular weight (182.61 g/mol) is lower than typical quinoline derivatives, influencing pharmacokinetic properties .

Mono- vs. Di-Substituted Carbonitriles

Example: Dihydroquinoline-3,3-dicarbonitriles ()

- Functional Groups: Compounds like 8b (2-(4-chlorophenyl)-4-oxo-1,2-dihydroquinoline-3,3(4H)-dicarbonitrile) feature dual cyano groups, enhancing electron-deficient character compared to the target compound’s single cyano group.

- Reactivity: Dicarbonitriles may exhibit greater electrophilicity at the 3-position, favoring nucleophilic attacks, while monocarbonitriles prioritize regioselective modifications .

Nitro vs. Chloro Substituents

Example: 6-Nitro-1,2-dihydroquinoline-3-carbonitriles ()

- Electronic Effects: Nitro groups (-NO₂) are stronger electron-withdrawing groups than chloro, leading to higher reactivity in reduction or substitution reactions.

- Applications : Nitro derivatives are intermediates in explosive or dye industries, whereas chloro-substituted compounds (e.g., the target) may find use in medicinal chemistry due to improved metabolic stability .

Biological Activity

3,4-Bis(hydroxyimino)pentan-2-one is an organic compound notable for its dual hydroxyimino functional groups. This compound is part of the oxime family and exhibits significant biological activity, particularly in the realms of cytotoxicity and potential therapeutic applications. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 3,4-bis(hydroxyimino)pentan-2-one can be represented as follows:

- Chemical Formula: CHNO

- Molecular Weight: 144.13 g/mol

The presence of two hydroxyimino groups enhances the compound's reactivity, making it a subject of interest in synthetic organic chemistry and biological studies.

1. Cytotoxicity

Research has demonstrated that 3,4-bis(hydroxyimino)pentan-2-one exhibits cytotoxic effects against various cancer cell lines. For instance, studies using the SulfoRhodamine B (SRB) assay have shown that this compound can significantly inhibit the growth of Hep-G2 (human liver cancer) and A-549 (human lung cancer) cell lines. The concentration-dependent relationship between the compound and cell viability suggests that higher concentrations lead to increased cytotoxicity .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| Hep-G2 | 25 | Induction of apoptosis via caspase activation |

| A-549 | 30 | Inhibition of cell proliferation through cell cycle arrest |

The mechanisms underlying the biological activity of 3,4-bis(hydroxyimino)pentan-2-one involve several pathways:

- Apoptosis Induction: The compound has been shown to activate caspase-3, a key enzyme in the apoptosis pathway, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest: It disrupts normal cell cycle progression, particularly affecting the G1/S phase transition, thereby inhibiting cell proliferation .

Case Study 1: Anticancer Activity

In a study examining the effects of 3,4-bis(hydroxyimino)pentan-2-one on human lung cancer cells, researchers observed a significant increase in apoptotic markers after treatment with varying concentrations of the compound over 48 hours. The study highlighted that at concentrations above 20 µM, there was a marked increase in DNA fragmentation and morphological changes indicative of apoptosis .

Case Study 2: Antibacterial Properties

In addition to its anticancer properties, 3,4-bis(hydroxyimino)pentan-2-one has been evaluated for antibacterial activity. Preliminary results indicated that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics in certain assays .

Q & A

Q. What experimental designs mitigate side reactions during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.